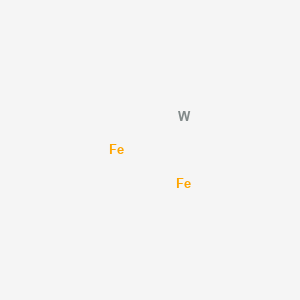
Iron;tungsten
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron-tungsten compounds, particularly iron-tungsten alloys, are materials that combine the properties of both iron and tungsten. Tungsten is known for its high melting point, density, and hardness, while iron is known for its magnetic properties and versatility in various applications. The combination of these two elements results in a compound that exhibits unique mechanical and chemical properties, making it valuable in various industrial and scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Iron-tungsten compounds can be synthesized through various methods, including electrodeposition, sol-gel processes, and chemical vapor deposition. One common method involves the electrodeposition of iron and tungsten from an aqueous solution containing ferric sulfate, tungsten ions, and sodium citrate. The working temperature is typically around 50°C, and the pH of the solution is maintained at 7.4 .
Industrial Production Methods: In industrial settings, iron-tungsten alloys are often produced through high-temperature reduction processes. Tungsten oxide is reduced with hydrogen or carbon at high temperatures to produce tungsten metal, which is then alloyed with iron. The resulting alloy is subjected to various treatments, such as annealing and quenching, to achieve the desired mechanical properties .
Análisis De Reacciones Químicas
Types of Reactions: Iron-tungsten compounds undergo various chemical reactions, including oxidation, reduction, and substitution. At elevated temperatures, tungsten reacts with oxygen to form tungsten trioxide (WO3). It also reacts with fluorine at room temperature to form tungsten hexafluoride (WF6) .
Common Reagents and Conditions: Common reagents used in the reactions of iron-tungsten compounds include oxygen, fluorine, and chlorine. For example, tungsten reacts with chlorine at 250°C to form tungsten hexachloride (WCl6) .
Major Products Formed: The major products formed from the reactions of iron-tungsten compounds include tungsten trioxide, tungsten hexafluoride, and tungsten hexachloride. These products are often used in various industrial applications, such as catalysts and electronic materials .
Aplicaciones Científicas De Investigación
Iron-tungsten compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for the degradation of volatile organic compounds. In biology and medicine, tungsten alloys are used for radiation shielding due to their high density and non-toxic nature. In industry, iron-tungsten alloys are used in the production of wear-resistant materials and cutting tools .
Mecanismo De Acción
The mechanism of action of iron-tungsten compounds involves the interaction of tungsten and iron at the molecular level. Tungsten enhances the hardness and wear resistance of the alloy, while iron provides magnetic properties. The combination of these elements results in a material that can withstand high temperatures and corrosive environments. The molecular targets and pathways involved include the formation of solid solutions and intermetallic compounds .
Comparación Con Compuestos Similares
Iron-tungsten compounds can be compared with other transition metal alloys, such as iron-molybdenum and iron-chromium alloys. While iron-molybdenum alloys also exhibit high strength and corrosion resistance, iron-tungsten alloys have a higher melting point and density. Iron-chromium alloys, on the other hand, are known for their excellent corrosion resistance but do not possess the same level of hardness as iron-tungsten alloys .
List of Similar Compounds:- Iron-molybdenum alloys
- Iron-chromium alloys
- Tungsten-nickel-iron alloys
Iron-tungsten compounds stand out due to their unique combination of high hardness, density, and magnetic properties, making them suitable for a wide range of applications in various fields .
Propiedades
Número CAS |
12023-43-7 |
|---|---|
Fórmula molecular |
Fe2W |
Peso molecular |
295.53 g/mol |
Nombre IUPAC |
iron;tungsten |
InChI |
InChI=1S/2Fe.W |
Clave InChI |
JHOPGIQVBWUSNH-UHFFFAOYSA-N |
SMILES canónico |
[Fe].[Fe].[W] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


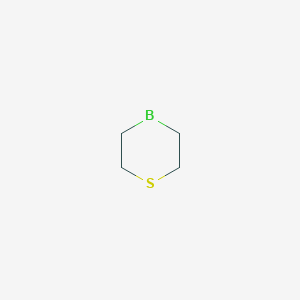

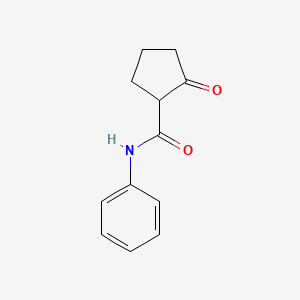


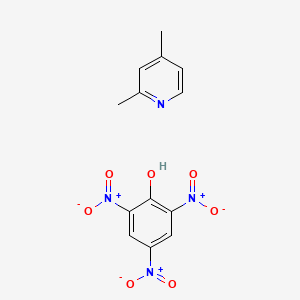
![N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]methyl]cyclobutanecarboxamide](/img/structure/B14739044.png)

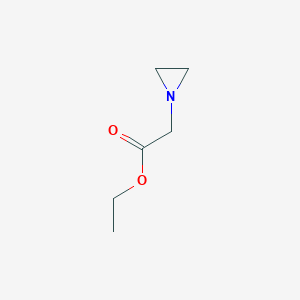
![ethyl [(7-methyl-3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]acetate](/img/structure/B14739051.png)
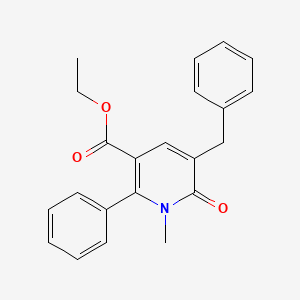
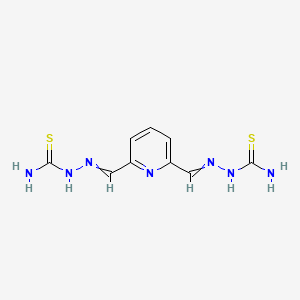
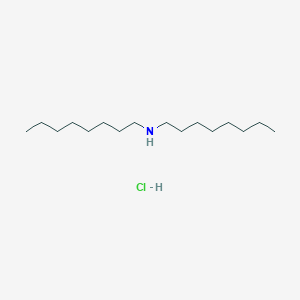
![11-(4-morpholinyl)-11H-indeno[1,2-b]quinoline](/img/structure/B14739087.png)
